molecular formula C26H28N4O5 B3011312 1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide CAS No. 1206989-71-0

1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B3011312
CAS No.: 1206989-71-0
M. Wt: 476.533
InChI Key: OKOVYCUOTNLAPZ-UHFFFAOYSA-N
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Description

1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H28N4O5 and its molecular weight is 476.533. The purity is usually 95%.
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Biological Activity

The compound 1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structure combines elements from quinoline and piperidine, which are known for their diverse pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including anticancer properties, anti-inflammatory effects, and antibacterial activity. Below is a detailed examination of these activities supported by recent studies.

Anticancer Activity

Numerous studies have investigated the anticancer potential of quinoline derivatives. For instance, a study demonstrated that related quinolone compounds could induce apoptosis in various cancer cell lines by generating reactive oxygen species (ROS) and causing cell cycle arrest in the S and G2/M phases .

Case Study:
In vitro evaluations have shown that derivatives similar to our compound significantly inhibit cell proliferation in cancer types such as:

  • Prostate Cancer (PC-3) : IC50 = 0.85 µM
  • Lung Cancer (A549) : IC50 = 0.90 µM
    These findings suggest that the compound may disrupt microtubule dynamics and induce apoptosis through caspase activation pathways .

Anti-inflammatory Effects

Quinoline derivatives are also noted for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and modulate immune responses. The mechanism often involves the suppression of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .

Antibacterial Activity

The antibacterial effects of quinoline derivatives have been well-documented. A study on related compounds found significant activity against various bacterial strains, indicating potential as broad-spectrum antibacterial agents. The mechanism typically involves interference with bacterial DNA synthesis or disruption of cell wall integrity .

Data Table: Biological Activities

Activity Cell Line/Organism IC50 (µM) Mechanism
AnticancerPC-30.85Apoptosis induction via ROS and caspase activation
A5490.90Cell cycle arrest (G2/M phase)
Anti-inflammatoryVariousN/ANF-kB pathway inhibition
AntibacterialStaphylococcus aureus<10Disruption of DNA synthesis

Properties

IUPAC Name

1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O5/c1-32-19-5-6-21-20(13-19)24(17(14-27)15-28-21)30-9-7-16(8-10-30)26(31)29-18-11-22(33-2)25(35-4)23(12-18)34-3/h5-6,11-13,15-16H,7-10H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOVYCUOTNLAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.